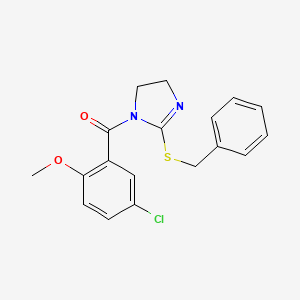

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

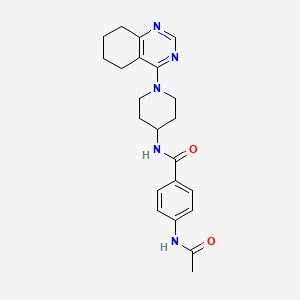

The compound , (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone, is a derivative of 1H-imidazol-1-yl)methanone, which is a core structure in various synthesized compounds with potential biological activities. The compound features a benzylthio group and a 5-chloro-2-methoxyphenyl group attached to the methanone moiety, which could suggest potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related 1H-imidazol-1-yl)methanone derivatives has been reported in the literature. For instance, a series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized by reacting 2-(aryl)-1H-imidazoles with substituted benzoyl chlorides . Although the specific synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone is not detailed, similar synthetic routes could potentially be employed, involving the use of appropriate starting materials and reagents to introduce the benzylthio and 5-chloro-2-methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of 1H-imidazol-1-yl)methanone derivatives is characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms. The imidazole ring is known for its role in the structure of many biologically active molecules, including pharmaceuticals and natural products. The substituents on the methanone moiety can significantly influence the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds containing the 1H-imidazol-1-yl)methanone core have been shown to exhibit a range of chemical reactivities. For example, the presence of the imidazole ring can facilitate the formation of hydrogen bonds and other non-covalent interactions, which are crucial in the binding of drugs to their biological targets. The benzylthio and 5-chloro-2-methoxyphenyl groups could also participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the reaction conditions and the presence of other reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone would be influenced by its molecular structure. The presence of the imidazole ring could confer a degree of polarity to the molecule, affecting its solubility in different solvents. The substituents may also impact the melting point, boiling point, and stability of the compound. The compound's spectral properties, such as IR and NMR spectra, would provide information about the functional groups present and their environment within the molecule .

科学的研究の応用

Synthesis and Characterization of Oligobenzimidazoles

Research on benzimidazole derivatives, including oligobenzimidazoles synthesized from substituted aromatic aldehydes, has explored their optical, electrical, electrochemical, and thermal properties. These compounds have been investigated for their potential in electronic and photonic applications, showcasing their significance in material science and engineering (Anand & Muthusamy, 2018).

Antimicrobial and Antioxidant Activities

The development of new pyridine derivatives, including those derived from benzothiazole and pyrazole compounds, has been a focus area in pharmaceutical research. These compounds have been evaluated for their in vitro antimicrobial activities, offering a pathway for the development of novel therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Catalysis and Chemical Reactions

Benzimidazole and related compounds have been utilized as catalysts or intermediates in various chemical reactions. For example, the synthesis of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives highlights their role in catalytic processes, with applications in synthesizing compounds with potential antibacterial activities (Shahana & Yardily, 2020).

Material Science Applications

Compounds related to benzimidazole derivatives have been explored for their potential in creating new materials with specific optical and electronic properties. Studies on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, for instance, focus on their synthesis and the relationship between their chemical structures and optical properties, indicating their applicability in creating luminescent materials (Volpi et al., 2017).

作用機序

Pharmacokinetics

The compound’s ADME properties would depend on various factors such as its solubility, stability, and metabolic stability. The presence of the methoxy group might enhance its metabolic stability, while the imidazole ring might contribute to its solubility .

Action environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH and temperature. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-chloro-2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-23-16-8-7-14(19)11-15(16)17(22)21-10-9-20-18(21)24-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHAVMSWLACOJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)